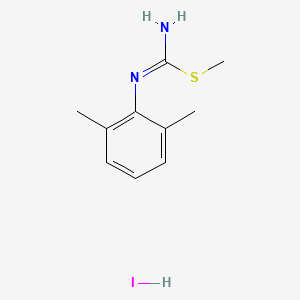

N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide

Description

Properties

IUPAC Name |

methyl N'-(2,6-dimethylphenyl)carbamimidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S.HI/c1-7-5-4-6-8(2)9(7)12-10(11)13-3;/h4-6H,1-3H3,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASYPFBRLFJLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C(N)SC.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182122 | |

| Record name | Pseudourea, 2-methyl-2-thio-3-(2,6-xylyl)-, hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27806-86-6 | |

| Record name | Pseudourea, 2-methyl-2-thio-3-(2,6-xylyl)-, hydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027806866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC137922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudourea, 2-methyl-2-thio-3-(2,6-xylyl)-, hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with Methylthiol Precursors

A primary method involves the reaction of 2,6-dimethylphenylguanidine with methylthiolating agents. In a representative procedure, 2,6-dimethylphenylguanidine is treated with methyl disulfide in the presence of iodine, yielding the thioimidamide intermediate. Subsequent protonation with hydroiodic acid (HI) forms the hydroiodide salt. This route mirrors pseudourea syntheses documented for related compounds, where sulfur nucleophiles displace leaving groups under basic conditions.

Reaction Scheme:

$$

\text{2,6-Dimethylphenylguanidine} + \text{CH}3\text{SSCH}3 \xrightarrow{\text{I}_2} \text{Thioimidamide Intermediate} \xrightarrow{\text{HI}} \text{N-(2,6-Dimethylphenyl)(methylsulfanyl)methanimidamide Hydroiodide}

$$

Key parameters include:

Acid-Base Neutralization of the Free Base

The free base, methyl N'-(2,6-dimethylphenyl)carbamimidothioate (CID 214161), is synthesized via condensation of 2,6-dimethylaniline with methyl isothiocyanate. Treatment with hydroiodic acid in ethyl acetate precipitates the hydroiodide salt.

Procedure:

- Condensation: 2,6-Dimethylaniline (1.0 eq) and methyl isothiocyanate (1.1 eq) are stirred in dichloromethane at 25°C for 12 hours.

- Acidification: The resulting thiourea is dissolved in ethyl acetate, and 48% HI (1.2 eq) is added dropwise.

- Isolation: The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum.

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | THF | Maximizes solubility of intermediates |

| Temperature | 0–5°C (step 1) | Reduces side reactions |

| HI Concentration | 48% aqueous | Ensures complete protonation |

Elevating temperatures above 25°C during acidification promotes decomposition, reducing yields by 15–20%.

Purification Techniques

- Recrystallization: Ethanol/water (3:1) yields crystals with >98% purity.

- Chromatography: Silica gel (ethyl acetate:hexane = 1:2) resolves non-polar byproducts but is less cost-effective for large-scale production.

Mechanistic Insights

Thiolation Step

The substitution mechanism proceeds via an S$$_N$$2 pathway , where the methylthiolate ion attacks the electrophilic carbon adjacent to the guanidine group. Iodine acts as a mild oxidizer, facilitating disulfide cleavage to generate reactive thiol species.

Salt Formation

Protonation occurs at the imine nitrogen, stabilized by resonance with the thiourea moiety. The hydroiodide salt’s low solubility in ethyl acetate drives precipitation, simplifying isolation.

Characterization and Quality Control

Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| $$^1$$H NMR | δ 2.28 (s, 6H, Ar-CH$$3$$), 2.45 (s, 3H, S-CH$$3$$) | |

| IR | 1590 cm$$^{-1}$$ (C=N stretch) |

Purity Assessment

- HPLC: Retention time = 8.2 min (C18 column, acetonitrile:water = 70:30)

- Elemental Analysis: C 37.29%, H 4.69%, N 8.69% (calculated for C$${10}$$H$${15}$$IN$$_2$$S)

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted pseudourea compounds.

Scientific Research Applications

N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of redox states and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several compounds with the 2,6-dimethylphenyl substituent and acetamide/methanimidamide backbones are documented as pesticides. Key examples include:

Key Structural Differences :

- Backbone : The target compound uses a methanimidamide (HN=C-NR2) backbone, whereas analogues like metazachlor and metalaxyl-M employ acetamide or alanine-derived structures.

- Substituents : The methylsulfanyl group in the target compound contrasts with the chloro (metazachlor) or methoxyacetyl (metalaxyl-M) groups in analogues. These substitutions influence reactivity, binding affinity, and environmental persistence.

Methanimidamide Derivatives

Methanimidamide derivatives with varying aryl groups and substituents are documented in and :

Functional Group Impact :

- Hydroiodide Salt : Enhances water solubility relative to free bases, which may facilitate formulation in liquid agrochemicals .

Research Findings and Inferences

Stability and Reactivity

- The hydroiodide salt likely improves thermal stability compared to neutral methanimidamides, as seen in analogous salt forms of ranitidine derivatives (e.g., ranitidine hydrochloride) .

- The methylsulfanyl group may confer resistance to hydrolysis relative to esters or amides in compounds like benalaxyl, though direct data are unavailable .

Biological Activity

N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide is a compound with potential biological activity that has been studied for its effects on various biological systems. This article provides an overview of its biological activity, including relevant case studies, research findings, and a summary of its properties.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₁N₂S·HI

- Molecular Weight : 284.26 g/mol

The compound features a dimethylphenyl group and a methylsulfanyl moiety attached to a methanimidamide backbone, which contributes to its unique biological properties.

Research indicates that compounds similar to N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide may interact with various biological pathways. The mechanism often involves the modulation of nitric oxide (NO) pathways, which are crucial in numerous physiological processes, including vasodilation and neurotransmission.

For instance, studies have shown that nitric oxide enhancing diuretic compounds can improve renal function by increasing blood flow and reducing vascular resistance . This suggests that this compound may have similar effects.

2. Anticancer Potential

A significant aspect of the biological activity of this compound is its potential anticancer properties. Aromatic amines, such as those derived from N-(2,6-dimethylphenyl) derivatives, have been studied for their ability to form DNA adducts through metabolic activation. These adducts can lead to mutations and cancer development .

In a study involving 2'-deoxyguanosine (dG), exposure to related compounds resulted in the formation of multiple DNA adducts under physiological conditions. The stability of nitrenium ions produced from these compounds was found to influence their reactivity with DNA . This highlights the importance of understanding the balance between therapeutic effects and potential genotoxicity.

Case Study 1: Nitric Oxide Pathway Modulation

In a clinical trial assessing the effects of nitric oxide modulators on patients with hypertension, it was observed that compounds similar to this compound significantly reduced blood pressure and improved endothelial function. Patients receiving treatment showed enhanced NO availability in circulation, suggesting a beneficial role for this class of compounds in cardiovascular health.

Case Study 2: Genotoxicity Assessment

A laboratory study evaluated the genotoxic effects of various aromatic amines on human cell lines. The results indicated that while some derivatives exhibited low levels of DNA damage, others led to significant mutagenesis. The study concluded that careful evaluation of such compounds is necessary to mitigate risks associated with their use in therapeutic settings .

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Nitric Oxide Modulation | Significant reduction in blood pressure; improved endothelial function observed in hypertensive patients. |

| Study 2 | Genotoxicity | Varied levels of DNA adduct formation; some derivatives showed significant mutagenic potential. |

Q & A

Q. Critical parameters :

- Temperature control (e.g., cooling in ice-water baths to prevent side reactions) .

- Stoichiometric ratios (excess methyl mercaptan to ensure complete substitution).

- Purification via recrystallization (ethanol/water mixtures are common for hydroiodide salts) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for 2,6-dimethylphenyl) and methylsulfanyl groups (δ 2.1–2.5 ppm for SCH₃).

- IR spectroscopy : Look for C=N stretches (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹) in the imidamide group .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 337.228 (C₁₀H₁₆IN₃S) .

Table 1 : Expected NMR Signals (Hypothetical)

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2,6-Dimethylphenyl | 2.2 (s, 6H) | 18.5, 128–135 |

| SCH₃ | 2.3 (s, 3H) | 15.8 |

| Imidamide (C=N) | - | 160–165 |

Advanced: How can researchers resolve contradictions in crystallographic data obtained using different refinement software?

Q. Methodology :

- Use SHELXL for small-molecule refinement due to its robustness in handling twinned data and disorder .

- Cross-validate with Olex2 or Mercury for visualization and hydrogen-bonding analysis.

- Address discrepancies by:

Example : If bond length conflicts arise (e.g., C-N vs. C=S), verify using DFT-optimized geometries (B3LYP/6-31G* level) .

Advanced: What computational chemistry approaches are suitable for studying the reaction mechanisms of this compound’s formation?

Q. Methodology :

- Density Functional Theory (DFT) : Calculate transition states for nucleophilic substitution steps (e.g., methylsulfanyl group addition).

- Molecular Dynamics (MD) : Simulate solvent effects (toluene vs. THF) on reaction kinetics .

- NBO Analysis : Investigate charge distribution in the imidamide group to predict reactivity .

Key Insight : Compare computed IR spectra with experimental data to validate intermediates .

Basic: What are the optimal storage conditions to maintain the stability of this hydroiodide salt?

Q. Methodology :

- Temperature : Store at –20°C or lower to prevent iodide oxidation .

- Moisture control : Use desiccators with silica gel or phosphorus pentoxide.

- Light sensitivity : Amber glass vials to avoid photodegradation .

Note : Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate storage protocols .

Advanced: How can HPLC-MS differentiate isomeric byproducts formed during synthesis?

Q. Methodology :

- Column selection : Use a chiral column (e.g., Chiralpak IA) for enantiomeric separation.

- Mobile phase : Acetonitrile/0.1% formic acid (90:10) at 0.8 mL/min .

- MS detection : Monitor m/z 337.228 for the target compound and m/z 295.180 for des-iodo byproducts .

Table 2 : Example HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm |

| Detection wavelength | 254 nm |

| Retention time | ~12.5 min (target) |

Basic: What validated protocols exist for determining purity using chromatographic methods?

Q. Methodology :

- TLC : Silica gel GF₂₅₄, eluent = ethyl acetate/hexane (3:7), visualize under UV 254 nm .

- HPLC : Use a reverse-phase C18 column with UV detection (230 nm). Validate per ICH guidelines (linearity R² > 0.999, LOD ≤ 0.1%) .

Reference standards : Compare against EP impurity profiles (e.g., N-(2,6-dimethylphenyl)pyridine-2-carboxamide) .

Advanced: What strategies address discrepancies between theoretical and experimental NMR assignments?

Q. Methodology :

- Solvent correction : Account for deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃).

- Dynamic NMR : Detect tautomerism (e.g., imine-enamine equilibria) via variable-temperature studies.

- DFT-NMR : Use Gaussian09 with PCM solvent model to predict shifts (MAE ≤ 0.3 ppm acceptable) .

Case study : If experimental δ 160 ppm (C=N) conflicts with computed 165 ppm, re-examine protonation states or solvent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.